Lanthanum tris[bis(trimethylsilyl)amide]

Catalog No.
S1501804
CAS No.
175923-07-6
M.F
C18H54LaN3Si6
M. Wt
620.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum tris[bis(trimethylsilyl)amide]

CAS Number

175923-07-6

Product Name

Lanthanum tris[bis(trimethylsilyl)amide]

IUPAC Name

bis(trimethylsilyl)azanide;lanthanum(3+)

Molecular Formula

C18H54LaN3Si6

Molecular Weight

620.1 g/mol

InChI

InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

ZDYNTRMQDURVDM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]

The exact mass of the compound Lanthanum tris[bis(trimethylsilyl)amide] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lanthanum tris[bis(trimethylsilyl)amide] (CAS 175923-07-6), frequently denoted as La[N(SiMe3)2]3 or La(HMDS)3, is a homoleptic, low-coordinate organolanthanum complex utilized primarily as a volatile precursor for vapor deposition and a soluble catalyst in organometallic synthesis. Featuring a central La(III) ion sterically shielded by three bulky bis(trimethylsilyl)amide ligands, the compound exists as a highly lipophilic, monomeric species. This structural configuration grants it exceptional solubility in aliphatic and aromatic hydrocarbons, alongside a high vapor pressure that enables clean sublimation at approximately 125–140 °C under vacuum . In industrial procurement, it is prioritized over traditional lanthanum salts and alkoxides specifically for its halide-free purity, consistent gas-phase mass transport, and pronounced reactivity toward mild co-reactants like water, making it a benchmark material for semiconductor high-k dielectric manufacturing and homogeneous catalysis [1].

Attempting to substitute La[N(SiMe3)2]3 with generic lanthanum halides (e.g., LaCl3), alkoxides (e.g., La(OiPr)3), or β-diketonates (e.g., La(thd)3) introduces severe process incompatibilities. Simple halides are entirely insoluble in non-polar solvents and lack the volatility required for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), rendering them useless for gas-phase manufacturing or homogeneous catalysis [1]. While lanthanum alkoxides offer some volatility, they are highly susceptible to unpredictable oligomerization, which drastically degrades vapor pressure and leads to inconsistent film growth rates. Furthermore, while β-diketonates like La(thd)3 are common ALD precursors, their high thermal stability necessitates the use of aggressive oxidants like ozone to achieve film deposition [2]. In semiconductor manufacturing, introducing ozone causes parasitic oxidation of the silicon substrate, degrading the electrical performance of high-k dielectric layers—a critical failure mode avoided by the water-reactive La[N(SiMe3)2]3.

ALD Co-Reactant Compatibility for High-k Dielectric Deposition

In the atomic layer deposition (ALD) of lanthanum-based high-k dielectrics (e.g., La2O3, LaAlO3), precursor reactivity dictates the required oxygen source. La[N(SiMe3)2]3 reacts cleanly with mild water (H2O) vapor at 200–250 °C to yield stoichiometric films with a consistent growth rate of 0.3–0.5 Å/cycle[1]. In contrast, standard β-diketonate precursors such as La(thd)3 are unreactive toward water at these temperatures and require aggressive oxidants like ozone (O3) to achieve deposition[2]. The use of ozone is known to cause parasitic oxidation of the underlying silicon substrate, creating an unwanted low-k SiO2 interfacial layer that degrades the equivalent oxide thickness (EOT) of the device.

Evidence DimensionALD Oxygen Source Requirement at 200–250 °C
Target Compound DataReacts cleanly with H2O (avoids substrate oxidation)
Comparator Or BaselineLa(thd)3 requires O3 (causes parasitic SiO2 interfacial growth)
Quantified DifferenceShift from harsh O3 to mild H2O co-reactant
ConditionsALD of La2O3/LaAlO3 at 200–250 °C on Si substrates

Eliminating ozone from the ALD process prevents interfacial substrate oxidation, enabling the deposition of thinner, higher-capacitance gate dielectrics.

Monomeric Gas-Phase Stability for Consistent Vapor Dosing

Reliable vapor deposition requires precursors that vaporize consistently without thermal decomposition or oligomerization. The bulky bis(trimethylsilyl)amide ligands in La[N(SiMe3)2]3 enforce a low-coordinate, monomeric structure that sublimes cleanly under vacuum at approximately 125–140 °C . Conversely, traditional oxygen-donor precursors like lanthanum alkoxides (e.g., La(OiPr)3) tend to form unpredictable [La(OR)3]n oligomers, drastically reducing vapor pressure and causing inconsistent mass transport [1]. This monomeric stability ensures a stable precursor flux, which is critical for maintaining reproducible ALD growth rates without premature thermal degradation in the delivery lines.

Evidence DimensionVaporization behavior and structural state
Target Compound DataMonomeric, consistent sublimation at ~125–140 °C
Comparator Or BaselineLanthanum alkoxides form low-volatility oligomers
Quantified DifferenceElimination of oligomerization-induced vapor pressure drop
ConditionsVacuum sublimation for CVD/ALD precursor delivery

Consistent monomeric volatility prevents precursor flux degradation, ensuring reproducible film thickness in industrial semiconductor fabrication.

High-Solubility Pre-Catalyst for Chemoselective Reductions

For homogeneous organic transformations, the insolubility of standard lanthanum salts severely limits their utility. La[N(SiMe3)2]3 overcomes this by offering exceptional solubility in non-polar solvents (e.g., benzene, THF) due to its lipophilic silylamide ligands. As a result, it acts as a highly active homogeneous pre-catalyst; for instance, it catalyzes the chemoselective reduction of esters with pinacolborane (HBpin) to achieve >99% quantitative conversion in 1 hour at 25–60 °C using only 1 mol% catalyst loading [1]. Baseline inorganic salts like LaCl3 remain insoluble and catalytically inactive under these mild, non-polar conditions .

Evidence DimensionCatalytic ester reduction (HBpin) in non-polar solvent
Target Compound Data>99% conversion in 1 hour (1 mol% loading, 25–60 °C)
Comparator Or BaselineLaCl3 (insoluble, catalytically inactive)
Quantified Difference>99% vs 0% conversion under identical homogeneous conditions
Conditions1 mol% catalyst, HBpin, 25–60 °C, non-polar solvent

It provides synthetic chemists with a highly soluble, highly active lanthanum source for mild, chemoselective catalytic transformations that are impossible with standard inorganic salts.

High-k Dielectric Semiconductor Manufacturing

Due to its ability to react with water at low temperatures (200–250 °C) without requiring ozone, La[N(SiMe3)2]3 is the premier precursor for depositing La2O3 and LaAlO3 gate dielectrics via ALD. This prevents the formation of parasitic SiO2 interfacial layers on silicon substrates, ensuring maximum device capacitance[1].

Synthesis of Advanced Lanthanum-Based Catalysts

Its monomeric structure and exceptional solubility in non-polar solvents make it an ideal starting material for synthesizing more complex, bespoke organolanthanum catalysts. It allows for clean ligand exchange reactions (protonolysis) without the halide contamination risks associated with LaCl3 .

Homogeneous Chemoselective Reductions

As a highly active pre-catalyst, it is deployed in the mild hydroboration and reduction of esters and amides. Its high solubility enables quantitative conversions at low catalyst loadings (1 mol%) in standard organic solvents, streamlining synthetic workflows that require precise chemoselectivity [2].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

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